molecular formula C19H19F3N6O2 B3009333 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034558-00-2

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Katalognummer: B3009333
CAS-Nummer: 2034558-00-2
Molekulargewicht: 420.396
InChI-Schlüssel: MRPQPUNHBLNQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-methyl group at position 3 and a pyrrolidin-3-yl moiety at position 6. The pyrrolidine ring is further functionalized with a 2-(4-(trifluoromethoxy)phenyl)acetamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolo-pyrazine derivatives) have demonstrated diverse biological activities, including kinase inhibition and antimicrobial effects .

Eigenschaften

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-12-25-26-18-17(23-7-9-28(12)18)27-8-6-14(11-27)24-16(29)10-13-2-4-15(5-3-13)30-19(20,21)22/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPQPUNHBLNQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and neuropharmacological applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a triazolo-pyrazine moiety linked to a pyrrolidine and an acetamide group. The molecular formula is C16H19F3N6C_{16}H_{19}F_{3}N_{6}, with a molecular weight of approximately 372.36 g/mol. The presence of trifluoromethoxy and triazole groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₉F₃N₆
Molecular Weight372.36 g/mol
IUPAC NameN-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide
PubChem CID[insert CID here]

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to triazolo[4,3-a]pyrazines. For instance, a series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent inhibitors of Zika virus protease (ZVpro), demonstrating IC50 values as low as 130 nM. These compounds exhibited significant inhibition of viral replication in cellular models and in vivo studies, indicating their promise as therapeutic agents against flavivirus infections .

Key Findings:

  • Compound Efficacy: Compounds with similar structural features to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide showed significant antiviral activity against Zika and dengue viruses.
  • Mechanism of Action: The mechanism involves binding to the allosteric site of the NS2B-NS3 protease complex, crucial for viral replication .

Neuropharmacological Effects

Compounds containing the pyrrolidine and pyrazine structures have been investigated for their effects on adenosine receptors, particularly A2A receptor antagonists. These receptors are implicated in various neurodegenerative disorders such as Parkinson's disease. In vitro assays have demonstrated that certain derivatives exhibit high binding affinities and selective antagonistic activity against A2A receptors .

Research Highlights:

  • Binding Affinity: Several derivatives have shown promising binding affinities (K_i values) in the nanomolar range.
  • Therapeutic Potential: The ability to modulate A2A receptor activity suggests potential applications in treating neurodegenerative diseases and other conditions influenced by adenosine signaling .

Study 1: Antiviral Screening

A recent study screened a library of triazole derivatives for antiviral activity against Zika virus. Among the tested compounds, those structurally related to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide demonstrated significant inhibition with IC50 values ranging from 0.39 μM to 0.71 μM .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds in models of Parkinson's disease. Results indicated that these compounds could prevent dopaminergic neuron death in vitro and improve motor function in animal models through A2A receptor modulation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C26H28N8
  • Molecular Weight : 452.6 g/mol
  • IUPAC Name : N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide
  • Structure : The compound features a triazole ring fused with a pyrazine structure, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with triazole and pyrazine moieties exhibit potential anticancer properties. Studies have suggested that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the presence of the trifluoromethoxy group may enhance bioactivity through improved binding affinity to cancer-related targets.

Neuropharmacology

The structural components of this compound suggest potential applications in neuropharmacology. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activity. Preliminary studies on related compounds have shown efficacy against various bacterial strains, indicating that N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide may also possess similar properties.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with triazole derivatives showing IC50 values in low micromolar range.
NeuropharmacologyInvestigated effects on serotonin receptors; showed potential antidepressant-like effects in animal models.
Antimicrobial PropertiesEvaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition zones in agar diffusion tests.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Core Modifications: The target compound’s 3-methyl group on the triazolo-pyrazine core may enhance metabolic stability compared to unsubstituted analogs (e.g., compound in ).

Substituent Effects :

  • The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methoxy group in compound 8 (, logP ~2.8), favoring blood-brain barrier penetration .
  • In contrast, the nitro group in ’s compound improves electrophilicity but may reduce metabolic stability due to susceptibility to reductase enzymes .

Pharmacological Potential: Pyrazine derivatives with acetamide side chains (e.g., ) have shown antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound could be similarly explored .

Q & A

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)Ref.
Triazolopyrazine core formationHeterocyclizationSulfonyl hydrazide, THF, reflux63–85
Pyrrolidine functionalizationReductive aminationNaBH3_3CN, MeOH, rt70–77
Acetamide couplingEDC/HOBt-mediatedDCM, DIPEA, 0°C to rt80–90

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Over-trifluoroacylationExcess trifluoroethyl acetateReduce reagent ratio (1:1.2)
DehalogenationHarsh reductive conditionsSwitch from Pd/C to Zn/NH4_4Cl
RacemizationBasic coupling conditionsUse low-temperature (<0°C) peptide coupling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.